o-Terphenyl (1,2-diphenylbenzene) is a non-planar polycyclic aromatic hydrocarbon characterized by its distinct steric hindrance and asymmetric molecular geometry. Commercially, it is highly valued for its low melting point (58 °C), high boiling point (337 °C), and exceptional thermal stability. Unlike its linear isomers, o-terphenyl readily forms stable supercooled liquids and glasses, making it a critical procurement target for specialized heat transfer fluid formulations, a highly soluble precursor for sterically hindered ligands, and a benchmark matrix for physicochemical and polymer dynamics research[1].
Substituting o-terphenyl with its meta or para isomers fundamentally alters a system's phase behavior and processability. While p-terphenyl is a highly crystalline, planar molecule that melts at 212 °C and exhibits poor solubility in common organic solvents, o-terphenyl's twisted conformation disrupts crystal lattice formation, dropping its melting point to 58 °C[1]. This structural asymmetry allows o-terphenyl to act as a potent freezing-point depressant in fluid mixtures and ensures it remains highly soluble for low-temperature solution-phase synthesis. Procuring a generic mixed terphenyl or the para isomer for applications requiring low-temperature pumpability, high solubility, or stable supercooling will result in rapid crystallization and system failure [2].
The steric hindrance between adjacent phenyl rings in o-terphenyl forces a non-planar conformation, which drastically reduces its lattice energy compared to linear isomers. Quantitative thermal analysis shows that o-terphenyl melts at 58–59 °C with a heat of fusion of 17.2 kJ/mol. In stark contrast, the planar p-terphenyl melts at 212–213 °C with a heat of fusion of 35.3 kJ/mol [1]. This >150 °C difference in melting point dictates the material's processability, allowing o-terphenyl to be melted and handled at much lower temperatures without the risk of premature solidification in transfer lines.
| Evidence Dimension | Melting Point (Tm) and Heat of Fusion |
| Target Compound Data | o-Terphenyl: 58–59 °C (17.2 kJ/mol) |
| Comparator Or Baseline | p-Terphenyl: 212–213 °C (35.3 kJ/mol) |
| Quantified Difference | >150 °C lower melting point; ~51% lower heat of fusion |
| Conditions | Standard atmospheric pressure |
Enables low-temperature melt processing and prevents line-clogging in industrial fluid systems.
o-Terphenyl is renowned for its ability to bypass crystallization and form a stable supercooled liquid, a property absent in its highly crystalline para counterpart. Calorimetric measurements identify a distinct glass transition temperature (Tg) for o-terphenyl at approximately 243 K (-30 °C) [1]. Because p-terphenyl rapidly crystallizes upon cooling and does not form a stable glass under standard conditions, o-terphenyl is highly suited as a non-crystallizing matrix or solvent for low-temperature dielectric spectroscopy and polymer confinement studies.
| Evidence Dimension | Glass Transition Temperature (Tg) and Supercooling Capacity |
| Target Compound Data | o-Terphenyl: Forms stable glass with Tg ≈ 243 K (-30 °C) |
| Comparator Or Baseline | p-Terphenyl: Rapidly crystallizes; no stable glass transition |
| Quantified Difference | Exclusive glass-forming ability in the ortho isomer |
| Conditions | Differential Scanning Calorimetry (DSC) under controlled cooling rates |
Critical for applications requiring a stable, non-crystalline liquid matrix at sub-zero temperatures.
The non-planar structure of o-terphenyl not only lowers its melting point but also significantly enhances its solubility in non-polar solvents compared to other aromatic hydrocarbons. Thermodynamic solubility studies in carbon tetrachloride demonstrate that o-terphenyl exhibits minimal deviations from ideal solubility behavior due to its favorable packing and low entropy of fusion. In contrast, rigid, planar molecules like p-terphenyl and linear polycyclics exhibit poor solubility and require elevated temperatures to remain in solution [1]. This enhanced solubility profile allows o-terphenyl to be processed at higher concentrations in ambient-temperature synthesis workflows.
| Evidence Dimension | Ambient Temperature Solubility |
| Target Compound Data | o-Terphenyl: Highly soluble, near-ideal solubility curve in CCl4 |
| Comparator Or Baseline | p-Terphenyl: Insoluble or poorly soluble at ambient temperatures |
| Quantified Difference | Significantly higher mole-fraction solubility at 25 °C |
| Conditions | Solubilized in carbon tetrachloride (CCl4) at ambient conditions |
Maximizes reactant concentration and yield in solution-phase chemical syntheses without requiring heated solvent systems.
In the formulation of high-temperature heat transfer fluids, maintaining pumpability at low temperatures is a primary procurement challenge. Patent data for advanced thermal fluids demonstrates that blending 15% to 45% o-terphenyl into eutectic mixtures of diphenyl oxide and biphenyl significantly depresses the freezing point of the fluid while maintaining thermal stability above 300 °C [1]. Formulations relying solely on m-terphenyl or p-terphenyl fail to achieve the same low-temperature liquidity, making o-terphenyl an essential component for fluids used in extreme-weather industrial environments.
| Evidence Dimension | Fluid Freezing Point / Pumpability Limit |
| Target Compound Data | Blends with 15-45% o-terphenyl: Remain liquid at sub-zero temperatures |
| Comparator Or Baseline | Blends without o-terphenyl: Higher freezing points, prone to crystallization |
| Quantified Difference | Enables sub-zero liquid phase retention in quaternary blends |
| Conditions | Quaternary eutectic mixtures of biphenyl, diphenyl oxide, and terphenyls |
Prevents catastrophic line-freezing in chemical plants and concentrated solar power facilities during system shutdowns.
Leveraging its low melting point and ability to disrupt crystal lattices, o-terphenyl is a highly effective procurement choice as a freezing-point depressant in industrial heat transfer fluids. When blended with biphenyl and diphenyl oxide, it ensures the fluid remains pumpable at sub-zero temperatures while resisting thermal degradation above 300 °C [1].
Because it readily forms a stable supercooled liquid and glass without crystallizing, o-terphenyl serves as a benchmark matrix for studying molecular relaxation, polymer confinement, and glass transition dynamics (Tg ≈ -30 °C) [2]. It provides a chemically stable, non-polar environment for isolating solute behaviors.
The asymmetric, non-planar structure of o-terphenyl makes it a highly soluble and structurally essential building block for synthesizing bulky biaryl phosphine ligands used in cross-coupling catalysis. Its high ambient-temperature solubility streamlines solution-phase synthesis compared to rigid para-substituted analogs.
Irritant;Environmental Hazard